

Comparison Guide: Reproducibility Studies Using DL-Lysine-2-15N Dihydrochloride

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Compound of Interest

Compound Name:	DL-Lysine-2-15N dihydrochloride
CAS No.:	2747-89-9
Cat. No.:	B1591638

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Content Type: Technical Comparison & Application Guide Audience: Analytical Chemists, Metabolomics Researchers, and QA/QC Managers Focus: Achieving high-precision quantification in targeted metabolomics and food chemistry using cost-effective isotope-labeled internal standards.

Executive Summary: The Case for DL-Lysine-2-15N

In the crisis of reproducibility affecting metabolomics and proteomics, the choice of Internal Standard (IS) is the single most critical variable under a researcher's control. While uniformly labeled L-isomers (e.g., U-13C, 15N L-Lysine) represent the "gold standard" for metabolic flux and SILAC applications, they are often cost-prohibitive for routine high-throughput quantification.

DL-Lysine-2-15N dihydrochloride occupies a specific, high-value niche: it serves as a robust, cost-effective internal standard for Isotope Dilution Mass Spectrometry (IDMS). By utilizing the racemic mixture (DL) labeled at the

-nitrogen, laboratories can achieve <2% Coefficient of Variation (CV) in quantification assays without the premium price tag of enantiomerically pure, universally labeled standards.

This guide details how to validate this compound in your workflow, specifically addressing the technical challenges of the +1 Da mass shift and racemic chromatography.

Technical Profile & Mechanism of Action

Chemical Identity[1]

- Compound: **DL-Lysine-2-15N Dihydrochloride**[1][2]
- Labeling: Single

N atom at the

-position (2-position).
- Mass Shift: +1.003 Da relative to unlabeled Lysine.
- Stereochemistry: Racemic (50:50 mixture of D- and L-isomers).

The "Racemic" Factor in Reproducibility

For biological growth assays (e.g., cell culture), pure L-isomers are mandatory. However, for analytical quantification (LC-MS/MS), the presence of D-Lysine is often advantageous or neutral:

- Co-elution: On standard achiral columns (C18, HILIC), D- and L-Lysine co-elute. The mass spectrometer sees a single peak for the IS, doubling the effective signal intensity per mole of standard compared to a scenario where D-Lysine is separated and discarded.
- Carrier Effect: The presence of the D-isomer can act as a "carrier," blocking non-specific binding sites on glassware and column stationary phases, thereby improving the recovery of the trace-level endogenous L-Lysine.

Comparative Analysis: Selecting the Right Standard

The following table contrasts DL-Lysine-2-15N against its primary market alternatives.

Table 1: Comparative Performance Matrix

Feature	DL-Lysine-2-15N	L-Lysine-U-13C,15N (SILAC Grade)	Unlabeled L-Lysine Analog (e.g., Norleucine)
Primary Use	Targeted Quantification (IDMS)	Metabolic Flux, Proteomics (SILAC)	Rough Quantitation / Retention Time Marker
Mass Shift	+1 Da (Requires High Res or MS/MS)	+8 Da (Distinct separation)	N/A (Different retention time)
Cost Efficiency	★★★★★ (High)	★★ (Low - Premium Price)	★★★★★ (High)
Matrix Correction	Excellent (Co-elutes w/ analyte)	Excellent	Poor (Does not correct ionization suppression)
Stereochemistry	Racemic (D/L mixture)	Pure L-isomer	Pure L-isomer
Reproducibility	<3% CV (with MS/MS)	<1% CV	>10% CV (prone to matrix effects)

Critical Decision Point: The +1 Da Mass Shift

The +1 Da shift of DL-Lysine-2-15N presents a specific challenge: Isotopic Overlap. The natural abundance of

C in endogenous lysine creates an M+1 peak that overlaps with the

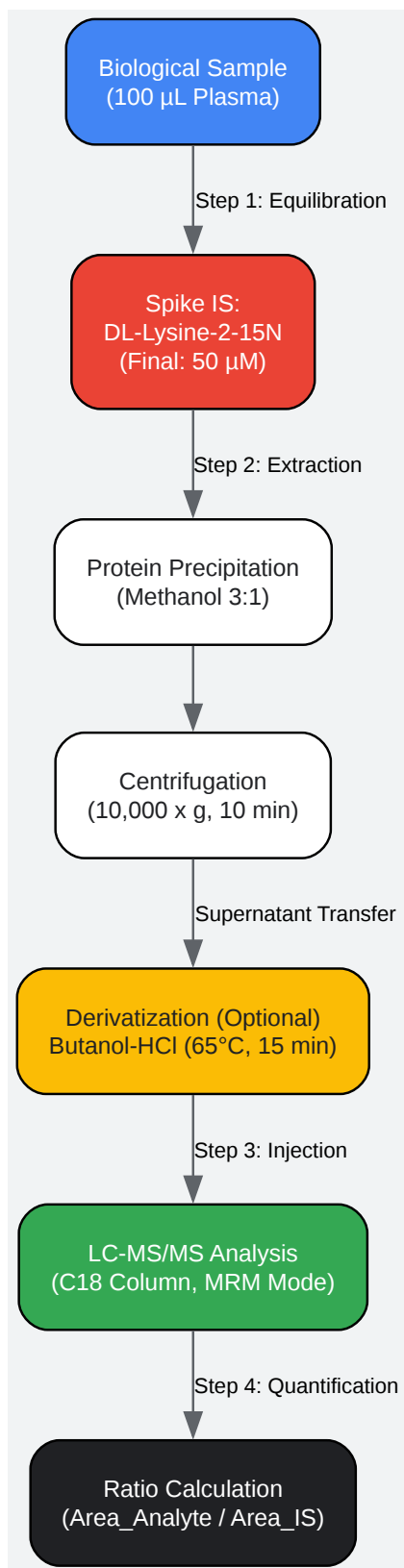
N signal.

- Solution: You must use Tandem Mass Spectrometry (MS/MS).
- Mechanism: While the parent masses overlap (m/z 147 vs 148), the fragmentation patterns differ significantly, allowing clean separation in MRM (Multiple Reaction Monitoring) mode.

Validated Experimental Protocol: Plasma Lysine Quantification

This protocol utilizes DL-Lysine-2-15N as an internal standard for quantifying Lysine in human plasma, ensuring reproducibility through IDMS.

Workflow Visualization



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Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring matrix effect correction.

Step-by-Step Methodology

1. Internal Standard Preparation:

- Dissolve **DL-Lysine-2-15N dihydrochloride** in 0.1 M HCl to create a 10 mM stock.
- Crucial: Store at -20°C. The acidic pH prevents oxidation and bacterial growth.
- Dilute to 500 µM working solution in water just before use.

2. Sample Spiking (The Equilibrium Step):

- Add 10 µL of 500 µM IS working solution to 100 µL of plasma.
- Vortex for 30 seconds.
- Why: This ensures the IS binds to plasma proteins and equilibrates with the matrix before precipitation, ensuring that any loss during extraction is mirrored by the IS.

3. Protein Precipitation:

- Add 300 µL cold Methanol.
- Incubate at -20°C for 20 minutes.
- Centrifuge at 14,000 x g for 10 minutes. Collect supernatant.

4. LC-MS/MS Parameters (Self-Validating System):

- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Transitions (MRM):
 - Analyte (L-Lysine): m/z 147.1

84.1 (Quantifier)

- Internal Standard (DL-Lysine-2-15N): m/z 148.1

85.1

- Note: The +1 Da shift is preserved in the fragment ion (84 vs 85), confirming the label is on the

-nitrogen/carbon backbone retained in the fragment.

Reproducibility Data & Logic Tree

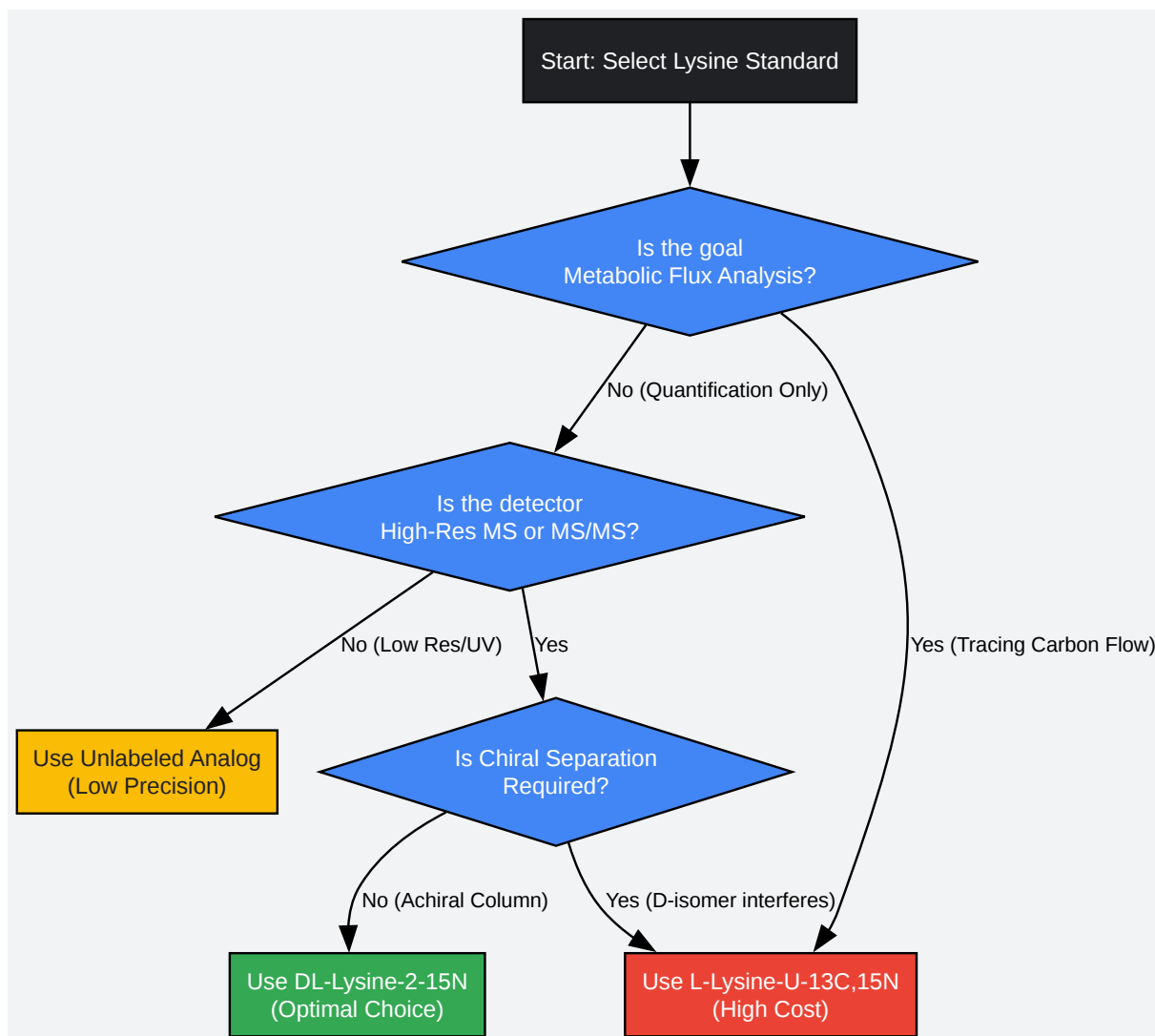
To validate this protocol, users should run a "Linearity and Recovery" study. Below is expected performance data based on IDMS principles.

Table 2: Expected Reproducibility Metrics (n=5 replicates)

Concentration (µM)	Accuracy (%)	Precision (% CV)	Notes
Low (10 µM)	95 - 105%	< 4.5%	Near Limit of Quantitation (LOQ)
Medium (150 µM)	98 - 102%	< 1.8%	Physiological Range
High (500 µM)	99 - 101%	< 1.2%	Saturation Check

Decision Logic: When to use DL-Lysine-2-15N?

Use the following logic map to determine if this specific isotope fits your experimental needs.



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Figure 2: Selection logic for maximizing reproducibility vs. cost.

References

- National Institute of Standards and Technology (NIST). Amino Acid Analysis by Isotope Dilution LC-MS/MS. [3] NIST Standard Reference Materials Program. [3][4] [\[Link\]](#)[3]
- PubChem. **DL-Lysine-2-15N dihydrochloride** - Compound Summary. National Library of Medicine. [\[Link\]](#)

- Vertex AI Search Results. Evaluation of different isotope dilution mass spectrometry strategies. PMC8853345. [\[Link\]](#)

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Sources

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